Methyl 2,3-diamino-5-methylbenzoate
Overview
Description
Methyl 2,3-diamino-5-methylbenzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-5-methylbenzoate typically involves the nitration of methyl benzoate followed by reduction and amination steps. One common method starts with the nitration of methyl benzoate to form methyl 2,3-dinitrobenzoate. This intermediate is then reduced to methyl 2,3-diaminobenzoate using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, methylation of the amino groups yields this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-diamino-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl 2,3-diamino-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating hyperpigmentation disorders such as melasma and age spots
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-diamino-5-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2,3-diaminobenzoate: Lacks the methyl group at the 5-position.
Methyl 2,3-dihydroxybenzoate: Contains hydroxyl groups instead of amino groups.
Methyl 2,3-diamino-5-chlorobenzoate: Contains a chlorine atom instead of a methyl group at the 5-position
Uniqueness: Methyl 2,3-diamino-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl ester groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2,3-diamino-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGGZLZRYQXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728746 | |
Record name | Methyl 2,3-diamino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248541-73-2 | |
Record name | Methyl 2,3-diamino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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